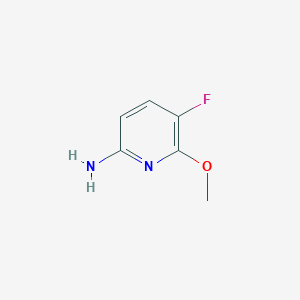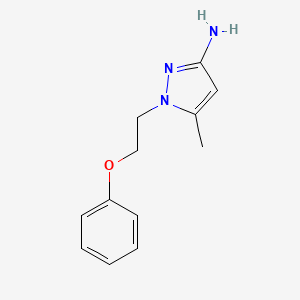
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-fluoro-4-methylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R)-2-amino-4-fluoro-4-methylpentan-1-one using a borane complex can yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (2R)-2-amino-4-fluoro-4-methylpentan-1-one, while substitution reactions can produce various amides.
Applications De Recherche Scientifique
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (2R)-2-amino-4-fluoro-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-4-fluoro-4-methylpentan-1-ol
- (2R)-2-amino-4-chloro-4-methylpentan-1-ol
- (2R)-2-amino-4-fluoro-4-ethylpentan-1-ol
Uniqueness
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and fluoro groupsThe fluoro group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C6H14FNO |
|---|---|
Poids moléculaire |
135.18 g/mol |
Nom IUPAC |
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H14FNO/c1-6(2,7)3-5(8)4-9/h5,9H,3-4,8H2,1-2H3/t5-/m1/s1 |
Clé InChI |
IDGOXQYHOFKAMG-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C[C@H](CO)N)F |
SMILES canonique |
CC(C)(CC(CO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
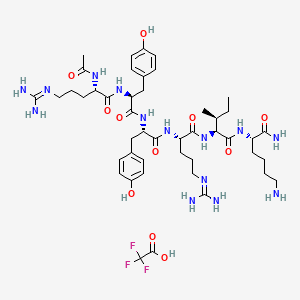
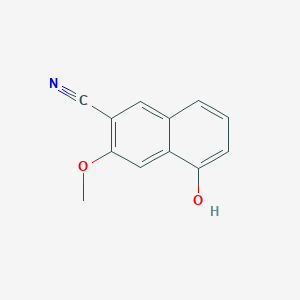

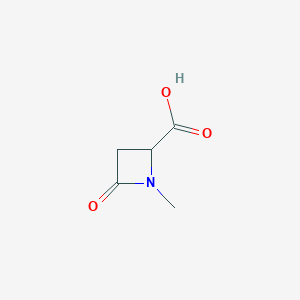
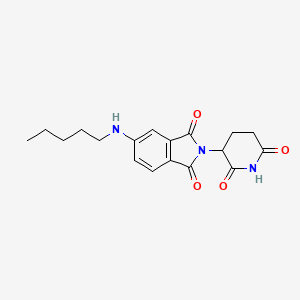
![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)
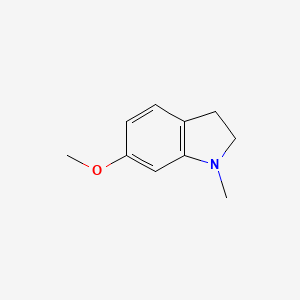

![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)
